

An In-depth Technical Guide to the Chemical Properties of Azido-isobutane

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For Researchers, Scientists, and Drug Development Professionals

Azido-isobutane, more commonly known as tert-butyl azide, is a versatile and reactive organic azide compound. Its unique structural features, particularly the bulky tert-butyl group, impart distinct chemical properties that make it a valuable reagent in organic synthesis and various research applications. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling considerations.

Core Chemical and Physical Properties

Azido-isobutane is an alkyl azide with the chemical formula C₄H₉N₃.[1] It is characterized by a tertiary butyl group attached to an azide functional group.[1] The presence of the sterically demanding tert-butyl group significantly influences its reactivity compared to less hindered primary or secondary alkyl azides.[1]

Data Presentation: Quantitative Properties of Azido-isobutane



Property	Value	Source(s)
Molecular Formula	C4H9N3	[1][2][3][4]
Molecular Weight	99.13 g/mol	[1][3][4]
CAS Number	13686-33-4 (for tert-butyl azide)	[2][3][5][6]
13686-31-2 (for azido- isobutane)	[1][4]	
IUPAC Name	2-azido-2-methylpropane	[3]
Synonyms	tert-Butyl azide, 1-azido-2- methylpropane	[2][3][4]
Appearance	Colorless gas	[7][8]
Odor	Faint petroleum-like odor	[8]
Boiling Point	Data not consistently available	[2][6]
Melting Point	Data not consistently available	[2][6]
Density	Data not consistently available	[2][6]

Reactivity and Key Chemical Transformations

Azido-isobutane is a highly reactive molecule, and its chemistry is dominated by the azide functional group.[2] It is known to be explosive and requires careful handling by trained personnel in a properly equipped laboratory.[2] The stability of organic azides like **azido-isobutane** is a significant concern, as they can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[9]

Cycloaddition Reactions

Azido-isobutane is a valuable 1,3-dipole that participates in [3+2] cycloaddition reactions, which are fundamental in the synthesis of five-membered heterocyclic rings.[1]

 Huisgen Cycloaddition: It readily undergoes Huisgen cycloaddition reactions with alkynes to form triazole rings.[1][2] This reaction is a cornerstone of click chemistry.



- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Despite its steric hindrance,
 azido-isobutane is a competent substrate in the highly efficient and regioselective CuAAC reaction, which almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The reactivity of **azido-isobutane** in SPAAC is significantly influenced by sterics.[1] This reaction is driven by the release of ring strain from a cyclooctyne derivative upon its cycloaddition with the azide.[1]

Reduction

The azide group in **azido-isobutane** can be reduced to form the corresponding primary amine, tert-butylamine.[1]

Decomposition

Upon heating or photolysis, **azido-isobutane** can decompose, typically leading to the formation of imines through rearrangement and the loss of dinitrogen (N_2).[1] Studies on the photolysis of tert-alkyl azides suggest that this decomposition often proceeds through an excited singlet state, where the elimination of nitrogen and rearrangement occur concurrently without the formation of a free nitrene intermediate.[1]

Experimental Protocols and Synthesis Synthesis of Azido-isobutane

The synthesis of **azido-isobutane** is most commonly achieved through nucleophilic substitution reactions.

Method 1: From tert-Butyl Alcohol

One established method involves the reaction of tert-butyl alcohol with sodium azide in the presence of an acid, such as sulfuric acid, in water.[1]

Method 2: From tert-Butyl Chloride

Another common approach is the reaction of tert-butyl chloride with sodium azide.[1]

Reaction Mechanisms and Pathways



Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming 1,2,3-triazoles. The steric bulk of the tert-butyl group in **azido-isobutane** can influence the reaction rate but generally does not prevent the reaction from proceeding with high efficiency and regionselectivity.

Thermal Decomposition Pathway

The thermal decomposition of **azido-isobutane** is a critical consideration due to its potential instability. The process typically involves the extrusion of nitrogen gas and a subsequent rearrangement.

Safety and Handling

Organic azides are energetic compounds that require specific safety protocols.

- Explosive Potential: Azido-isobutane is potentially explosive and sensitive to shock, heat, and friction.[2][9]
- Toxicity: Azides can be toxic, and exposure can occur through inhalation, ingestion, or skin absorption.[9] Symptoms of exposure may include dizziness, weakness, and low blood pressure.[9]
- Incompatible Materials: Azides should not be mixed with acids, as this can form the highly
 toxic and explosive hydrazoic acid.[9] Contact with metals should also be avoided to prevent
 the formation of unstable and explosive metal azides.[9] Metal spatulas should not be used
 for handling.[9]
- Storage: **Azido-isobutane** should be stored at low temperatures (e.g., -18 °C) in the dark, preferably in plastic amber containers, and at concentrations not exceeding 1 M.[9]

This technical guide provides a foundational understanding of the chemical properties and reactivity of **azido-isobutane**. For any laboratory application, it is imperative to consult the relevant Safety Data Sheets (SDS) and follow all institutional safety protocols.



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